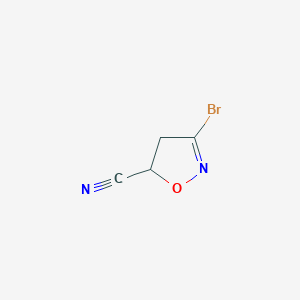

3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile

Description

3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile is a chemical compound with the molecular formula C4H3BrN2O and a molecular weight of 174.98 g/mol . It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a bromine atom attached to the isoxazole ring, which significantly influences its chemical reactivity and biological properties .

Properties

IUPAC Name |

3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-4-1-3(2-6)8-7-4/h3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAVYSBGTQNEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile typically involves a 1,3-dipolar cycloaddition reaction. This reaction is characterized by significant regio- and stereoselectivity . One common method involves the reaction of dibromoformoxime with an appropriate alkyne in the presence of a base . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often employs bulk custom synthesis techniques. These methods ensure the compound is produced in large quantities while maintaining high purity and consistency . The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to covalently inactivate recombinant human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) with high reactivity . This interaction is facilitated by the electrophilic nature of the bromine atom, which reacts with nucleophilic sites on the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile stands out due to its specific substitution pattern and the presence of a nitrile group. This unique structure imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications .

Biological Activity

3-Bromo-4,5-dihydro-1,2-oxazole-5-carbonitrile is a heterocyclic compound notable for its oxazole ring structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. The presence of the bromine atom and the cyano group enhances its reactivity and biological profile.

- Molecular Formula : CHBrNO

- Molecular Weight : 188.02 g/mol

- Structure : The compound features a five-membered aromatic ring that contributes to its diverse chemical reactivity.

The biological activity of this compound is primarily linked to its role as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Inhibition of this enzyme can lead to:

- Autophagy and Apoptosis : Triggering programmed cell death in cancer cells.

- Antiproliferative Effects : Modifications to the oxazole structure have been shown to enhance these effects against various cancer cell lines .

Biological Activity Overview

Research indicates that derivatives of 3-bromo-4,5-dihydro-1,2-oxazole exhibit significant biological activities, particularly in the context of cancer treatment. Here are some key findings:

| Activity | Description | Reference |

|---|---|---|

| GAPDH Inhibition | Inhibits GAPDH, leading to autophagy and apoptosis in cancer cells. | |

| Antiproliferative Effects | Modifications enhance activity against various cancer cell lines. | |

| Enzyme Interaction | Covalent binding to target enzymes suggests strong affinity and potential for novel therapeutic strategies. |

Study on Anticancer Activity

A study evaluated the antiproliferative effects of 3-bromo-4,5-dihydro-1,2-oxazole derivatives on several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human colon adenocarcinoma (HT-29) and breast cancer (MCF7) cell lines.

Mechanistic Insights

Mechanistic studies revealed that these compounds disrupt microtubule formation, leading to mitotic arrest. This action is similar to known chemotherapeutics but with potentially lower toxicity profiles .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | IC50 (µM) | Target Action | Notes |

|---|---|---|---|

| 3-Bromo-4,5-dihydro-1,2-oxazole | 10 | GAPDH Inhibition | Significant antiproliferative effects |

| Benzofuran Derivative | 15 | Microtubule Disruption | Effective against multiple cancers |

| Oxadiazole Analog | 20 | Antiproliferative | Moderate activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.